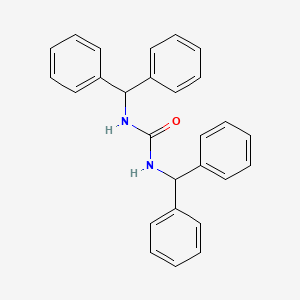

Urea, N,N'-bis(diphenylmethyl)-

Description

Properties

CAS No. |

6744-64-5 |

|---|---|

Molecular Formula |

C27H24N2O |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

1,3-dibenzhydrylurea |

InChI |

InChI=1S/C27H24N2O/c30-27(28-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)29-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,(H2,28,29,30) |

InChI Key |

ZZKRJFDSNNESMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Investigations of N,n Bis Diphenylmethyl Urea Architectures

X-ray Crystallography of Bis-urea Compounds and their Assemblies

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For bis-urea compounds, it provides unparalleled insight into molecular conformation and the non-covalent interactions that govern their self-assembly into ordered superstructures.

Single-crystal X-ray diffraction allows for the unambiguous determination of molecular structure. While a specific crystal structure for N,N'-bis(diphenylmethyl)urea is not publicly documented, analysis of closely related aromatic ureas, such as 1,3-diphenyl-urea, provides a representative model for the structural characteristics of this class of compounds.

The study of 1,3-diphenyl-urea reveals that the compound crystallizes in the orthorhombic crystal system under the non-centrosymmetric space group Pna21. researchgate.netnist.gov The precise lattice parameters derived from single-crystal X-ray diffraction are detailed in the table below. This structural data is fundamental for understanding the molecule's intrinsic conformation, including bond lengths, bond angles, and the planarity of its constituent groups. nist.gov

This table presents the crystallographic data for 1,3-diphenyl-urea as an illustrative example of a bis-aromatic urea (B33335).

This table details the hydrogen bond geometry in crystalline 1,3-diphenyl-urea, highlighting the key interactions that stabilize the structure. researchgate.net Note: D = donor atom, A = acceptor atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

NMR spectroscopy is a powerful and versatile technique for probing the structure, dynamics, and environment of molecules in both solution and the solid state.

NMR spectroscopy is an invaluable tool for real-time reaction monitoring, allowing for the observation of reactants, intermediates, and products without the need for sample extraction or destruction. rsc.org In the synthesis of urea derivatives, such as N,N-diphenyl urea from urea and aniline (B41778), spectroscopic methods can track the concentration changes of all components. nih.govresearchgate.net Studies have shown that such syntheses can proceed in a stepwise manner, first forming an intermediate like monophenylurea, which then reacts further to yield the final product. nih.govresearchgate.net By monitoring the characteristic signals of each species over time, a detailed kinetic and mechanistic understanding of the reaction can be developed. rsc.org While a specific NMR study monitoring the synthesis of N,N'-bis(diphenylmethyl)urea is not detailed in the literature, the principles demonstrated with related compounds are directly applicable.

Solid-state NMR (ssNMR) is indispensable for characterizing materials that lack the long-range order required for single-crystal X-ray diffraction, such as semi-crystalline polymers, gels, and other self-assembled systems. nih.gov Techniques like Cross Polarization Magic Angle Spinning (CP/MAS) and 2D Heteronuclear Correlation (HETCOR) spectroscopy can reveal information about the local environment and proximity of different nuclei, providing insight into intermolecular packing. nih.govpolymersynergies.net

A particularly innovative ssNMR technique for studying porous supramolecular structures is hyperpolarized (HP) ¹²⁹Xe NMR spectroscopy. researchgate.net Xenon, an inert gas, acts as a sensitive probe whose chemical shift is highly dependent on its local environment. When introduced into the nanochannels of self-assembled bis-urea macrocycles, the ¹²⁹Xe NMR signal produces a powder pattern characteristic of an asymmetric chemical shift tensor. researchgate.net The parameters of this tensor provide detailed information about the size, shape, and electronic environment of the cavity where the xenon atom is confined. researchgate.net This technique was used to study one-dimensional nanochannels formed by the assembly of phenylether bis-urea macrocycles, revealing an extreme confinement of the xenon atom. researchgate.net

This table shows the principal values of the ¹²⁹Xe chemical shift tensor for xenon confined within phenylether bis-urea nanochannels at 25 °C, referenced to the free gas phase. researchgate.net

Vibrational Spectroscopy (IR, FTIR, Raman)

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, is fundamental for identifying functional groups and probing intermolecular interactions, particularly hydrogen bonding in urea-based systems. The urea moiety has several characteristic vibrational modes that are sensitive to its chemical environment.

The most significant bands include the N-H stretching, C=O stretching (Amide I), and N-H bending vibrations. The N-H stretching region is particularly informative; in systems where urea groups are not involved in hydrogen bonding, a "free" N-H stretching band appears at higher wavenumbers (e.g., ~3430 cm⁻¹), whereas hydrogen-bonded N-H groups give rise to a broader band at lower wavenumbers (e.g., ~3330 cm⁻¹). ill.eu The position of the C=O stretching band is also sensitive to hydrogen bonding, shifting to lower frequencies upon association. Raman spectroscopy offers a complementary technique, with the symmetric C-N stretching mode being a prominent feature. azom.com These characteristic frequencies provide a spectroscopic fingerprint for the urea functional group and its participation in the hydrogen-bonded assemblies that define bis-urea architectures.

This table summarizes characteristic vibrational frequencies for the urea functional group found in various urea-containing compounds.

Characterization of Functional Groups and Hydrogen Bonding Networks

The structural backbone of N,N'-bis(diphenylmethyl)urea consists of a central planar urea moiety (-NH-C(=O)-NH-) flanked by two large, three-dimensional diphenylmethyl (benzhydryl) groups. The characterization of these functional groups and the resulting intermolecular interactions, particularly hydrogen bonds, is fundamental to understanding the molecule's behavior.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for elucidating the functional group characteristics.

FTIR Spectroscopy : The infrared spectrum of a substituted urea is marked by characteristic absorption bands. For N,N'-bis(diphenylmethyl)urea, the key vibrations include the N-H stretching, C=O (Amide I) stretching, N-H bending (Amide II), and C-N stretching vibrations. In solid-state spectra of diaryl ureas, the N-H and C=O stretching frequencies are particularly sensitive to the strength and nature of hydrogen bonding. researchgate.netdocbrown.info The presence of strong hydrogen bonds typically causes a redshift (lower frequency) and broadening of the N-H and C=O stretching bands. researchgate.net

Table 2: Expected Characteristic FTIR Absorption Bands for N,N'-Bis(diphenylmethyl)urea

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-H | Stretching | 3200 - 3400 | Position and shape are highly dependent on hydrogen bonding. Often appears as a broad band. |

| C=O (Urea) | Stretching (Amide I) | 1630 - 1680 | The exact position indicates the strength of the hydrogen bonds involving the carbonyl oxygen. |

| N-H | Bending (Amide II) | 1550 - 1620 | Coupled with C-N stretching. |

| C-N | Stretching | 1400 - 1480 | Represents the bond between the carbonyl carbon and the nitrogen atoms. researchgate.net |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Characteristic of the phenyl rings. |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Characteristic of the methine C-H in the diphenylmethyl group. |

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the urea N-H protons would typically appear as a singlet or a broad signal in the downfield region (δ 8.0-10.0 ppm), with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The methine proton (-CH(Ph)₂) would produce a signal whose multiplicity depends on the coupling with the adjacent N-H proton. The numerous protons of the four phenyl rings would generate complex multiplets in the aromatic region (δ 7.0-7.5 ppm). nih.gov

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is a key indicator, typically resonating in the range of δ 155-165 ppm. hmdb.ca The methine carbon and the various aromatic carbons would also show distinct signals.

Hydrogen Bonding Networks : The urea group is an excellent hydrogen bond donor (two N-H groups) and acceptor (one C=O group), which drives the formation of ordered supramolecular structures. nih.govnih.gov In many crystalline N,N'-disubstituted ureas, a common and robust hydrogen-bonding motif is the one-dimensional "α-tape" or "urea tape," where molecules are linked by bifurcated N-H···O=C hydrogen bonds. rsc.org However, the formation of this tape can be influenced by the steric bulk of the substituents. nih.gov The large diphenylmethyl groups in N,N'-bis(diphenylmethyl)urea may lead to a twisted conformation and could potentially favor the formation of these linear tapes or other complex three-dimensional networks. While the specific crystal structure of N,N'-bis(diphenylmethyl)urea is not widely available in the surveyed literature, analysis of related diaryl ureas shows that the substituent nature dictates the supramolecular organization. rsc.org

Spectroscopic Signatures in Mechanistic Studies

Spectroscopic techniques are invaluable for probing the mechanisms of reactions or binding events involving urea derivatives. The N-H and C=O groups are often directly involved in the function of urea-based systems, such as in organocatalysis or anion recognition.

Changes in the spectroscopic signatures of N,N'-bis(diphenylmethyl)urea can serve as a probe for its mechanistic role. For instance, in anion-binding studies, the addition of an anion that hydrogen-bonds to the urea N-H groups would cause a significant downfield shift of the N-H proton signal in the ¹H NMR spectrum. nih.govrsc.org Similarly, a corresponding shift in the N-H and C=O stretching frequencies in the IR spectrum would be observed. By monitoring these spectral changes as a function of substrate or anion concentration, binding constants and stoichiometries can be determined, providing insight into the thermodynamics of the interaction.

In the context of catalysis, in-situ spectroscopic monitoring (e.g., ReactIR or process NMR) can track the disappearance of reactants and the appearance of products. More importantly, it can identify transient intermediates where the catalyst, N,N'-bis(diphenylmethyl)urea, is bound to a substrate. The spectroscopic signature of such an intermediate would differ from the free catalyst, providing direct evidence for the proposed catalytic cycle. dergipark.org.tr

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For N,N'-bis(diphenylmethyl)urea (C₂₇H₂₄N₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. nih.gov

The calculated exact mass of the [M+H]⁺ ion is 393.1961.

Upon ionization, the molecular ion can undergo fragmentation. The study of these fragments in tandem mass spectrometry (MS/MS) provides structural information. For N,N'-disubstituted ureas, a common fragmentation pathway involves the cleavage of the C-N bond, which can lead to the elimination of an isocyanate moiety or the formation of an amine fragment. nih.gov

For N,N'-bis(diphenylmethyl)urea, the most likely and significant fragmentation pathways would involve the cleavage of the bonds between the urea nitrogen atoms and the diphenylmethyl groups, owing to the stability of the resulting diphenylmethyl (benzhydryl) cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of N,N'-Bis(diphenylmethyl)urea

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 392 | [M]⁺ | [C₂₇H₂₄N₂O]⁺ | Molecular Ion |

| 225 | [M - C₁₃H₁₁]⁺ | [C₁₄H₁₃N₂O]⁺ | Loss of a diphenylmethyl radical. |

| 196 | [C₁₃H₁₂N]⁺ | [C₁₃H₁₂N]⁺ | Diphenylmethyl isocyanate fragment. |

| 182 | [C₁₃H₁₂N]⁺ | [C₁₃H₁₂N]⁺ | Diphenylmethaneimine fragment. |

| 167 | [C₁₃H₁₁]⁺ | [C₁₃H₁₁]⁺ | Diphenylmethyl (benzhydryl) cation. This would be a very stable and likely abundant fragment. miamioh.edu |

The presence of a strong signal at m/z 167 would be a key diagnostic feature in the mass spectrum, confirming the presence of the diphenylmethyl substructures. The systematic analysis of these fragmentation patterns allows for unambiguous confirmation of the molecular structure of N,N'-bis(diphenylmethyl)urea. nih.gov

Computational and Theoretical Chemistry Studies of N,n Bis Diphenylmethyl Urea Systems

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone for studying urea-based systems, offering a balance between computational cost and accuracy for predicting molecular properties.

DFT calculations are instrumental in exploring the energetics of molecular interactions and conformational changes. For instance, studies on related bis-urea systems demonstrate the ability of DFT to explain the thermodynamics of host-guest interactions. Dispersion-corrected DFT has been used to analyze the preferential binding of endo-functionalized bis-urea molecular receptors to guest molecules like 1,2-dinitrobenzene. nih.gov These calculations show that the formation of such inclusion complexes is spontaneous and thermodynamically favorable. nih.gov

Quantum chemical calculations have also been vital in understanding protonation and anion binding properties in aromatic bis-urea derivatives. nih.gov These studies determine the thermodynamics of complex formation and can be essential for quantifying anion binding affinities. nih.gov Furthermore, DFT has been employed to investigate the conformational features and relative stabilities of different rotamers (e.g., cis-cis, cis-trans, trans-trans) in chiral bis(thio)urea catalysts. mdpi.com This analysis is crucial for identifying the most stable and likely active conformations of the catalyst. mdpi.com While specific transition state calculations for the synthesis of N,N'-bis(diphenylmethyl)urea are not prominently documented, the application of DFT to model reaction barriers in analogous systems, such as hydrogen atom transfer, showcases the method's capability. rsc.org

Table 1: DFT-Calculated Relative Stabilities for Bis-Urea/Thiourea (B124793) Catalyst Rotamers This table presents representative data for analogous bis-urea systems to illustrate the application of DFT in determining conformational energetics.

| Catalyst System | Conformation | Relative Stability (kcal/mol) | Source |

|---|---|---|---|

| Bis-thiourea 7 | trans-trans | 0.00 (Most Stable) | mdpi.com |

| Bis-thiourea 7 | cis-trans | +0.87 | mdpi.com |

| Bis-thiourea 7 | cis-cis | +2.05 | mdpi.com |

| Bis-urea 8 | cis-cis | 0.00 (Most Stable) | mdpi.com |

| Bis-urea 8 | trans-trans | +0.33 | mdpi.com |

DFT is a powerful tool for analyzing the electronic structure and the nature of non-covalent interactions that govern the behavior of urea (B33335) derivatives. Quantum-chemical studies on compounds like N,N1-hexamethylene bis-[(dibenzylamino)urea] have been performed to analyze their geometry and electronic structure. researchgate.net For aromatic bis-urea derivatives, DFT calculations provide structural information that corroborates experimental findings from UV/Vis and NMR spectroscopy. nih.gov

To characterize the specific interactions involved in molecular recognition and self-assembly, DFT is often combined with other analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots. nih.govmdpi.com These methods have been successfully applied to bis-urea host-guest complexes to identify and characterize a range of interactions, including:

Hydrogen bonding nih.govmdpi.com

C-H···π interactions nih.gov

Dipole-dipole interactions nih.gov

Chalcogen-chalcogen (O···O) interactions nih.gov

Natural Bond Orbital (NBO) analysis, another DFT-based method, provides further information on activating hydrogen-bonding interactions within catalyst-substrate complexes. mdpi.com For instance, in a complex between a urea-based catalyst and benzaldehyde, NBO analysis quantified the strength of the hydrogen bonds, showing they accounted for a significant percentage of the total interaction energy. mdpi.com

Molecular Dynamics (MD) Simulations

MD simulations allow for the study of the time-dependent behavior of molecular systems, providing insights into conformational dynamics and large-scale assembly processes that are inaccessible to static quantum mechanical calculations.

MD simulations are widely used to explore the conformational landscape and dynamic behavior of urea derivatives in solution. researchgate.net Studies on N,N'-diaryl-N,N'-dialkyl ureas indicate that these molecules exhibit dynamic conformational fluctuations in solution. researchgate.netresearchgate.net Ab initio MD simulations, which use first-principles electronic structure calculations to determine forces, have been employed to study the hydration of urea derivatives like N-hydroxyurea. nih.gov These simulations revealed that hydration plays a critical role in determining the conformational stability of the solute, showing a different conformer to be more stable in solution compared to the gas phase. nih.gov

Simulations of aqueous urea solutions have been performed to understand how urea molecules interact with each other and with the solvent. utwente.nl While some simulations using specific potential models suggested that urea dimers were unstable, the studies highlighted the importance of proper system setup and equilibration. utwente.nl The dynamic picture provided by MD is crucial for understanding how these molecules behave in a realistic solvent environment, which influences their solubility, aggregation, and function. researchgate.net

The tendency of N,N'-bis(diphenylmethyl)urea and related compounds to form gels and other supramolecular structures is a key characteristic that can be investigated using MD simulations. Computational studies have shown that the self-assembly of chiral N,N'-disubstituted ureas into supramolecular gels is driven by a combination of hydrogen bonding and π-π stacking interactions. nih.gov MD simulations can model these processes, revealing the mechanism of formation for nanostructures like fibers and helices. nih.govrsc.org

Simulations of urea nucleation from aqueous solution have provided molecular-level insight into the crystallization process. nih.govnih.gov These studies revealed a two-step mechanism where disordered, dense clusters of urea form first, followed by the emergence of ordered crystal nuclei from within these clusters. nih.govnih.gov Similarly, MD simulations have been used to understand the self-assembly dynamics of perylene (B46583) diimide (PDI) molecules, which also aggregate via non-covalent interactions, showing a stepwise mechanism for trimer formation. nih.gov These examples demonstrate the power of MD simulations to elucidate the complex pathways of self-assembly and fiber formation in urea-based systems.

Molecular Docking and Binding Affinity Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug design and for understanding enzyme-inhibitor interactions.

For diphenyl urea derivatives, molecular docking has been successfully employed to determine their binding behavior within the active sites of enzymes. nih.gov In a study of novel diphenyl urea-clubbed imine analogs as α-glucosidase inhibitors, docking was used to predict the binding modes of the compounds. nih.gov The results identified key interactions, such as hydrogen bonds between the urea moiety and catalytic residues like Glu277 and Asn350, that were responsible for the inhibitory activity. nih.gov

Binding affinity calculations, often performed using methods ranging from empirical scoring functions in docking to more rigorous DFT calculations, quantify the strength of these interactions. For aromatic bis-urea derivatives, computational methods have been used to quantitatively determine anion binding affinities, showing selectivity for certain anions like acetate (B1210297) and dihydrogen phosphate. nih.gov DFT calculations on bis-urea macrocycles have also been used to explain the preferential binding to specific guest molecules through the analysis of noncovalent interactions. nih.gov

Table 2: Key Intermolecular Interactions for a Diphenyl Urea Analog in the Active Site of α-Glucosidase Identified via Molecular Docking This table summarizes findings for a representative diphenyl urea system to illustrate the insights gained from docking studies.

| Compound Moiety | Interacting Residue(s) | Type of Interaction | Source |

|---|---|---|---|

| Urea Moiety | Glu277, Asn350 | Hydrogen Bond | nih.gov |

| Phenyl Ring | Glu277 | Hydrophobic (π-H) Interaction | nih.gov |

| Cyclohexane (B81311) Ring | Trp58, Phe301, Tyr347, Tyr387 | Hydrophobic Interaction | nih.gov |

Prediction of Guest-Host Interactions in Nanochannels

The study of guest-host interactions within nanochannels is a burgeoning field, with applications in sensing, separations, and drug delivery. ontosight.ainih.gov Computational methods are crucial for predicting how a molecule like N,N'-bis(diphenylmethyl)urea might interact with a nanochannel.

Theoretical Framework: Guest-host interactions are governed by non-covalent forces, including hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net In the context of a nanochannel, the confinement effect also plays a significant role. Computational models can simulate the docking of the guest molecule (N,N'-bis(diphenylmethyl)urea) into the host (the nanochannel) and calculate the binding energy.

Relevant Research Findings on Analogous Systems: Studies on various host-guest systems have demonstrated the ability of computational methods to predict binding affinities and geometries. nih.gov For instance, research on cucurbituril (B1219460) hosts with various guest molecules has shown that the size, shape, and chemical nature of the guest are critical for stable complex formation. nih.gov For N,N'-bis(diphenylmethyl)urea, the bulky diphenylmethyl groups would likely have significant steric and hydrophobic interactions with the nanochannel walls. The urea moiety provides hydrogen bond donor and acceptor sites, which could be crucial for specific orientations within the channel.

A hypothetical study on N,N'-bis(diphenylmethyl)urea in a nanochannel might involve the following computational steps:

Model Building: Construction of the 3D structures of N,N'-bis(diphenylmethyl)urea and a model nanochannel (e.g., a carbon nanotube or a metal-organic framework channel).

Docking Simulations: Using molecular docking programs to predict the most favorable binding poses of the guest within the host.

Molecular Dynamics (MD) Simulations: Running MD simulations to study the dynamic behavior of the guest-host complex over time, providing insights into the stability of the interaction and the mobility of the guest.

Binding Free Energy Calculations: Employing methods like MM/PBSA or free energy perturbation to calculate the binding affinity.

Computational Modeling of Proton Transport Mechanisms and Interfacial Interactions

Proton transport is a fundamental process in many chemical and biological systems. The urea functional group can participate in proton transfer events, and computational modeling can help understand these mechanisms.

Theoretical Framework: Quantum mechanical (QM) methods, particularly density functional theory (DFT), are well-suited for studying proton transport as they can accurately describe the breaking and forming of chemical bonds. Ab initio molecular dynamics (AIMD) can be used to simulate the dynamics of proton transfer in a system.

Potential Research on N,N'-Bis(diphenylmethyl)urea: A computational study on proton transport involving N,N'-bis(diphenylmethyl)urea could investigate scenarios such as protonation of the carbonyl oxygen or one of the nitrogen atoms. The bulky diphenylmethyl groups would influence the accessibility of these sites and the energetics of protonation. Interfacial interactions, for example, at a water-membrane interface, could be modeled to understand how the molecule orients itself and how this affects proton transport across the interface.

Quantitative Structure-Activity Relationship (QSAR) and Structural Alerts in Chemical Design

QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a physical property. nih.govresearchgate.net Structural alerts are molecular substructures that are known to be associated with a particular type of toxicity or reactivity.

QSAR Methodology: A typical QSAR study involves:

Data Set: A collection of molecules with known activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each molecule.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the activity.

Model Validation: Assessing the predictive power of the model.

Application to N,N'-Bis(diphenylmethyl)urea: While no specific QSAR studies on N,N'-bis(diphenylmethyl)urea were found, one could be developed if a series of its derivatives with measured activities were available. For example, if a series of N,N'-bis(substituted diphenylmethyl)ureas were synthesized and tested for a specific biological activity, a QSAR model could be built to guide the design of more potent compounds.

Structural Alerts: The N,N'-diarylurea moiety itself is a key pharmacophore in several approved drugs, such as sorafenib. nih.gov However, certain substructures can also be flagged as structural alerts for toxicity. A computational analysis of N,N'-bis(diphenylmethyl)urea could involve screening for known structural alerts for properties like genotoxicity or skin sensitization.

Theoretical Prediction of Non-Covalent Interaction Strengths and Orientations (e.g., Hydrogen Bonding Acidity/Basicity)

Non-covalent interactions are fundamental to supramolecular chemistry, molecular recognition, and crystal engineering. researchgate.net Theoretical methods can provide detailed insights into the nature and strength of these interactions.

Computational Methods:

Symmetry-Adapted Perturbation Theory (SAPT): A powerful method for calculating the energy of non-covalent interactions and decomposing it into physically meaningful components (electrostatics, exchange, induction, and dispersion).

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including hydrogen bonds.

Non-Covalent Interaction (NCI) Index: A visualization tool that highlights regions of non-covalent interactions in real space.

Analysis of N,N'-Bis(diphenylmethyl)urea: For N,N'-bis(diphenylmethyl)urea, the key non-covalent interactions would be:

Hydrogen Bonding: The N-H groups act as hydrogen bond donors, and the carbonyl oxygen acts as a hydrogen bond acceptor. Theoretical calculations can predict the strength of these hydrogen bonds.

π-π Stacking: The phenyl rings can engage in π-π stacking interactions.

C-H···π Interactions: The C-H bonds of the diphenylmethyl groups can interact with the π-systems of the phenyl rings.

A theoretical study could predict the preferred dimerization or aggregation modes of N,N'-bis(diphenylmethyl)urea in the gas phase or in solution, driven by these non-covalent forces. The hydrogen bond acidity of the N-H groups and the hydrogen bond basicity of the carbonyl oxygen can be quantified using computational methods, providing a measure of their ability to participate in hydrogen bonding.

Supramolecular Chemistry and Self Assembly Phenomena of Bis Urea Architectures

Hydrogen Bonding Motifs in Bis-urea Self-Assembly

The urea (B33335) group is an exceptional hydrogen-bonding motif, capable of forming strong, bifurcated N-H···O=C hydrogen bonds. tue.nl This leads to the formation of robust, tape-like or ribbon-like polymeric aggregates. tue.nl

Complementary Hydrogen Bonds and Highly Directional Aggregation

In many diaryl ureas, the primary and highly directional interaction is the formation of a one-dimensional tape or chain motif through intermolecular N-H···O=C hydrogen bonds. researchgate.netnih.gov The planarity and rigidity of the urea group, combined with its two hydrogen bond donors (N-H) and one acceptor (C=O), facilitate the creation of highly ordered, self-complementary arrays that drive aggregation. tue.nlnih.gov

Formation of Cooperative and Brick-like Hydrogen Bonding Patterns in Ordered Assemblies

The self-assembly of bis-ureas can be a highly cooperative process, where the formation of initial hydrogen bonds facilitates the creation of subsequent ones, leading to the rapid growth of long supramolecular polymers. While typical bis-urea assemblies involve linear tapes, more complex, two-dimensional "brick-like" or "grid-like" hydrogen-bonding patterns have been observed in specifically designed bis-acylurea or macrocyclic bis-urea systems. nih.gov These structures form when molecules establish biaxial hydrogen bonds with adjacent molecules. nih.gov However, there is no specific evidence in the literature to confirm that the linear N,N'-bis(diphenylmethyl)urea forms such patterns.

Formation of Ordered Nanostructures

The hierarchical self-assembly of bis-urea building blocks commonly results in the formation of various ordered nanostructures.

One-Dimensional Linear Fibrous Structures and Entangled Networks

The most common morphology for self-assembling bis-urea compounds, particularly low-molecular-weight gelators, is the formation of one-dimensional fibrous structures. nsf.govresearchgate.net These fibers, which can range from nanometers to micrometers in diameter, often entangle to form three-dimensional networks, leading to the gelation of solvents. tue.nldur.ac.uk Several bis-urea compounds are known to form high-aspect-ratio nanofibers in solution. google.com

Columnar Nanochannels and Nanotubes Architectures

The formation of columnar nanochannels and nanotubular architectures is a more specialized form of self-assembly in bis-urea systems. This is typically observed with macrocyclic bis-urea compounds, where the macrocycles stack on top of each other, guided by hydrogen bonding and aryl stacking interactions, to create well-defined, hollow tubes. nih.govnih.gov There is no information to suggest that the non-macrocyclic Urea, N,N'-bis(diphenylmethyl)- forms such structures.

Influence of Molecular Architecture on Self-Assembly Characteristics

The molecular structure of a bis-urea derivative has a profound impact on its self-assembly behavior. The introduction of bulky substituents can significantly influence the packing and hydrogen-bonding motifs. For instance, sterically demanding groups can disrupt the typical planar, tape-like hydrogen-bonding network, potentially forcing the molecules into different arrangements. reading.ac.ukcardiff.ac.uk The bulky diphenylmethyl groups in the target compound would be expected to exert significant steric influence, likely preventing the close packing seen in simpler diaryl ureas and potentially leading to less ordered or different types of aggregates. The flexibility and conformation of the diphenylmethyl groups would also play a critical role in determining the final supramolecular architecture.

Design Principles for Dendronized and Macrocyclic Bis-urea Systems

The rational design of more complex bis-urea architectures, such as dendronized and macrocyclic systems, allows for the creation of highly ordered and functional supramolecular structures. These systems leverage the predictable self-assembly of the bis-urea motif to construct elaborate one-, two-, or three-dimensional materials. researchgate.netcapes.gov.br

Macrocyclic bis-ureas are designed with rigid, C-shaped spacer groups that, when combined with the linear urea-urea hydrogen bonding, predispose the molecules to stack into columnar, nanotubular structures. capes.gov.brsc.edusc.edu The synthesis of these macrocycles can be achieved through various methods, including reactions between corresponding t-butylamine and isocyanate precursors. researchgate.net The resulting macrocycles self-assemble through a combination of strong urea-urea hydrogen bonds and π-stacking interactions between the aromatic linkers. capes.gov.br By carefully selecting the linker, such as phenylethynylene or bipyridine units, it is possible to create porous assemblies with well-defined channels that can act as nanoreactors or as ligands for metal coordination. sc.edu For example, a bis-urea derivative of a pillar tue.nlarene macrocycle demonstrates how the urea functionalized arms can engage in both intramolecular host-guest interactions and intermolecular hydrogen bonding, leading to the formation of a supramolecular dimer. nih.gov

Dendronized bis-urea systems involve attaching dendritic wedges to the bis-urea core. This design strategy can be used to control the dimensionality of the self-assembly. For instance, a dendronized bis-urea macrocycle has been shown to self-assemble via a cooperative mechanism into two-dimensional (2D) nanosheets, a significant deviation from the one-dimensional (1D) columnar phases typically seen with the pure macrocycle in bulk. researchgate.net The design principles for these systems focus on balancing the strong, directional hydrogen bonding of the urea groups with the steric and phase-filling requirements of the dendritic substituents to guide the assembly into the desired architecture.

Stimuli-Responsive Supramolecular Systems (e.g., pH-Responsive Behavior in Hydrogels)

A key feature of supramolecular materials built from bis-urea architectures is their responsiveness to external stimuli, such as pH, temperature, light, or the presence of specific ions. tue.nlmdpi.com This responsiveness stems from the non-covalent nature of the interactions holding the assembly together, which can be reversibly disrupted or modulated by an external trigger.

pH-responsive behavior is a particularly well-studied phenomenon in bis- and tris-urea-based hydrogels. tue.nlnih.govresearchgate.net These systems are typically designed by incorporating acidic or basic functional groups into the gelator molecule. For example, an amphiphilic tris-urea compound containing hydrophilic resorcinol (B1680541) units forms stable supramolecular hydrogels in basic buffers, with an optimal gelation range of pH 10-11. nih.govresearchgate.net Outside this range, the material exists as an insoluble suspension or a solution. The gel-to-sol transition is governed by the protonation state of the resorcinol's phenolic hydroxyl groups. researchgate.net At optimal pH, a balance of protonated and deprotonated states allows for the necessary intermolecular interactions to form the gel network. Shifting the pH outside this range disrupts this balance, leading to electrostatic repulsion and the collapse of the gel structure. researchgate.net This process can be reversible; for instance, a hydrogel formed with a borate-NaOH buffer exhibits a reversible gel-to-sol transition upon the addition of NaOH (increasing pH) and subsequent regelation upon the addition of boric acid (decreasing pH). nih.gov

Beyond pH, other stimuli can be employed. The incorporation of pyridine (B92270) groups into bis-urea gelators makes them sensitive to the presence of metal salts. nih.govmdpi.com The coordination of metal ions or the interaction with anions can either strengthen the gel network, sometimes inducing gelation below the normal minimum gelation concentration, or disrupt it, leading to gel dissolution. nih.govmdpi.com Light has also been used as a stimulus in systems incorporating photo-responsive moieties like coumarin (B35378) or azobenzene, allowing for photoreversible sol-to-gel transitions and tunable mechanical properties. tue.nlnih.gov

Table 2: Examples of Stimuli-Responsive Bis-urea Systems

| Stimulus | Responsive Moiety | System Response | Reference |

|---|---|---|---|

| pH | Resorcinol / Carboxylic Acid | Reversible gel-sol transition | reading.ac.uknih.govresearchgate.net |

| Metal Ions/Salts | Pyridyl / Pyridyl-N-oxide | Enhanced gel strength or gel collapse | nih.govmdpi.com |

| Light (UV/Vis) | Azobenzene / Coumarin | Reversible regulation of ion transport / Sol-gel transition | tue.nlnih.gov |

| Anions | Urea / Pyridyl-N-oxide | Gel-sol transition for ion detection | mdpi.com |

Materials Science Applications and Engineering Principles of Bis Urea Compounds

Organogelators and Hydrogelators Based on Bis-urea Frameworks

Bis-urea compounds are renowned for their ability to act as low molecular weight gelators (LMWGs), forming gels in a variety of organic solvents (organogels) and in some cases, water (hydrogels). This gelation is a consequence of the directional and cooperative nature of the hydrogen bonds between urea (B33335) groups, which drives the self-assembly of the molecules into one-dimensional fibrillar structures. These fibers then entangle to form a three-dimensional network that immobilizes the solvent, resulting in a gel. The bulky diphenylmethyl groups in Urea, N,N'-bis(diphenylmethyl)- are expected to play a significant role in the solubility and packing of the molecules, influencing the resulting gel properties. While specific studies on the gelation properties of N,N'-bis(diphenylmethyl)urea are not extensively detailed in available literature, the behavior of analogous bis-urea compounds provides a strong framework for understanding its potential.

The primary mechanism for solvent entrapment in bis-urea gel networks is the formation of a self-assembled fibrillar network (SAFIN) through non-covalent interactions. The process can be described in the following steps:

Hydrogen Bonding and Self-Assembly: The fundamental driving force is the formation of bifurcated hydrogen bonds between the N-H protons and the C=O oxygen of the urea moieties. This interaction is highly directional and leads to the formation of one-dimensional tapes or fibers. For instance, studies on various bis-urea compounds have shown that this self-assembly can be a cooperative process, where the formation of one hydrogen bond promotes the next, leading to long, stable fibers. echemi.comnih.gov

Fiber Entanglement: As these supramolecular fibers grow, they entangle and create a three-dimensional network. This network contains pores and channels that are filled with the solvent molecules. The stability and pore size of this network depend on factors like the concentration of the gelator, the nature of the solvent, and the specific molecular structure of the bis-urea compound.

Solvent Immobilization: The solvent molecules are trapped within this network primarily through capillary forces and surface tension. The large surface area of the fibrillar network effectively immobilizes the bulk solvent, leading to the macroscopic properties of a gel. In some cases, solvent molecules can also interact directly with the gelator fibers, further stabilizing the gel matrix. tue.nlreading.ac.uk The bulky diphenylmethyl groups in Urea, N,N'-bis(diphenylmethyl)- would likely influence the packing of the urea molecules, potentially creating larger voids for solvent entrapment compared to less sterically hindered bis-ureas.

Key rheological parameters include:

Storage Modulus (G') and Loss Modulus (G''): For a typical gel, the storage modulus (a measure of the elastic response) is significantly higher than the loss modulus (a measure of the viscous response), and both are largely independent of frequency over a wide range. This indicates the formation of a stable, solid-like network.

Yield Stress: This is the minimum stress required to induce flow in the gel. A higher yield stress indicates a stronger and more robust gel network.

Thixotropy: Many bis-urea gels are thixotropic, meaning they become fluid when subjected to shear stress (e.g., shaking or stirring) and return to a gel state when the stress is removed. This property is indicative of the reversible nature of the non-covalent bonds holding the network together. reading.ac.ukontosight.ai

The mechanical strength of these gels is influenced by the solvent, with more polar solvents sometimes leading to stronger gels due to solvophobic effects that enhance the aggregation of the nonpolar parts of the gelator molecules. reading.ac.ukontosight.ai

Interactive Table: Representative Rheological Properties of a Bis-urea Organogel

This table shows typical rheological data for a bis-urea organogel, illustrating the characteristic viscoelastic properties. The data is based on studies of analogous bis-urea compounds.

| Property | Value | Description |

| Storage Modulus (G') | > 1000 Pa | Indicates a predominantly elastic, solid-like behavior. |

| Loss Modulus (G'') | < 100 Pa | Shows a smaller viscous component compared to the elastic one. |

| G' / G'' | > 10 | The high ratio confirms the formation of a true gel. |

| Frequency Dependence | Low | G' and G'' are relatively constant over a range of frequencies. |

Porous Crystalline Materials and Adsorption Studies

The same self-assembly principles that drive gelation can, under different conditions (e.g., slower crystallization), lead to the formation of highly ordered, porous crystalline materials. Bis-urea compounds, particularly those with rigid linkers and bulky side groups, can form crystals with well-defined nanochannels.

The crystalline frameworks of certain bis-urea macrocycles have been shown to possess nanochannels with dimensions suitable for the adsorption of small gas molecules. nih.gov The size and chemical nature of these channels can be tailored by modifying the molecular structure of the bis-urea building block. For instance, phenyl ether bis-urea macrocycles can form one-dimensional nanochannels with cross-sectional dimensions of approximately 3.7 Å × 4.8 Å. nih.gov These channels are capable of confining gas molecules, and the nature of the diffusion can range from single-file to Fickian depending on the channel dimensions. nih.gov While specific gas adsorption studies on crystalline Urea, N,N'-bis(diphenylmethyl)- are not documented in the searched literature, its structure suggests the potential for forming porous crystals. The diphenylmethyl groups would likely dictate the packing arrangement and the resulting pore dimensions.

Interactive Table: Potential Gas Adsorption Properties of Porous Bis-urea Materials

This table outlines the potential gas adsorption characteristics based on studies of analogous porous bis-urea crystals.

| Gas Molecule | Potential for Adsorption | Notes |

| Carbon Dioxide (CO₂) | High | The polar nature of the urea groups could lead to favorable interactions. |

| Methane (CH₄) | Moderate | Adsorption would likely be driven by van der Waals interactions within the pores. |

| Nitrogen (N₂) | Moderate | Similar to methane, adsorption would depend on pore size and surface area. |

| Hydrogen (H₂) | Low to Moderate | Requires small pore sizes and potentially specific binding sites for significant uptake. |

In addition to entrapping gases, porous crystalline bis-ureas can also form inclusion complexes with a variety of guest molecules, including solvents and other organic compounds. researchgate.netpeeref.com The formation of these complexes is driven by host-guest interactions within the crystalline lattice. The guest molecules are physically entrapped within the cavities or channels of the host framework.

The process of forming an inclusion complex can be achieved through methods such as co-crystallization, where the host and guest are crystallized together from a solution, or by exposing the pre-formed porous host crystal to the guest molecules in a liquid or vapor phase. The stability of the resulting inclusion complex depends on the size and shape complementarity between the host cavity and the guest molecule, as well as specific intermolecular interactions like hydrogen bonding or van der Waals forces. Studies on 1,3-diphenylurea, a related compound, have shown its ability to form inclusion complexes with cyclodextrins, where the diphenylurea acts as the guest molecule. researchgate.net This highlights the propensity of the phenylurea motif to participate in host-guest chemistry.

Supramolecular Polymers and Biomimetic Materials

The directional and cooperative hydrogen bonding of bis-urea moieties makes them excellent building blocks for the construction of supramolecular polymers. researchgate.netsc.edu These are long, polymer-like chains formed through the non-covalent association of monomeric units. The resulting materials can exhibit properties of traditional polymers, such as viscoelasticity and film-forming capabilities, but with the added advantage of being dynamic and responsive to external stimuli like temperature or solvent changes.

The incorporation of bis-urea units into traditional polymer backbones can lead to materials with enhanced mechanical properties and self-healing capabilities. researchgate.net The hydrogen-bonding motifs act as reversible cross-links, allowing the material to repair itself after damage.

Furthermore, bis-urea-based hydrogels are being extensively explored as biomimetic materials, particularly as scaffolds for tissue engineering that mimic the natural extracellular matrix (ECM). tue.nlsc.edu The fibrous structure of the hydrogel resembles the collagen network of the ECM, and the dynamic nature of the supramolecular assembly allows for cell migration and proliferation. By functionalizing the bis-urea monomers with bioactive groups, it is possible to create materials that can actively promote specific cellular responses. tue.nlsc.edu While the direct application of Urea, N,N'-bis(diphenylmethyl)- in this context has not been reported, its fundamental bis-urea structure makes it a candidate for the development of novel supramolecular polymers and biomaterials, with the diphenylmethyl groups influencing the solubility and processability of the resulting materials.

Design of Segmented Copolymers for Controlled Hydrogel Formation

The formation of hydrogels using bis-urea compounds often involves the design of segmented copolymers. These copolymers typically consist of alternating "hard" and "soft" segments. The bis-urea moieties, such as the N,N'-bis(diphenylmethyl)urea unit, constitute the hard segments, which are rigid and capable of strong intermolecular hydrogen bonding. The soft segments are typically flexible polymer chains, such as poly(ethylene glycol) (PEG) or polydimethylsiloxane (B3030410) (PDMS), which are hydrophilic and provide the hydrogel with its water-absorbing capacity.

The self-assembly process leading to hydrogelation is driven by the microphase separation of the hard and soft segments. In an aqueous environment, the hydrophobic hard segments aggregate through the formation of bifurcated hydrogen bonds between the urea groups, creating physically cross-linked domains. These domains act as junction points in a three-dimensional network, while the hydrophilic soft segments swell with water, leading to the formation of a hydrogel. tue.nlrsc.org

The properties of the resulting hydrogel, such as its mechanical strength, swelling ratio, and responsiveness to stimuli, can be precisely tuned by modifying the molecular architecture of the segmented copolymers. Key design parameters include:

Length and Chemical Nature of the Soft Segment: Longer or more hydrophilic soft segments generally lead to higher water content and softer hydrogels.

Structure of the Hard Segment: The rigidity and steric bulk of the substituents on the urea nitrogen atoms influence the strength and stability of the hydrogen-bonded aggregates. For instance, the bulky diphenylmethyl groups in "Urea, N,N'-bis(diphenylmethyl)-" would be expected to create specific packing arrangements and influence the mechanical properties of the resulting hydrogel.

Ratio of Hard to Soft Segments: Increasing the proportion of hard segments typically results in a more rigid and robust hydrogel.

A notable characteristic of these supramolecular hydrogels is their shear-thinning and self-healing behavior. rsc.org Under mechanical stress, the physical cross-links formed by the hydrogen bonds can be disrupted, causing the gel to flow. Upon removal of the stress, the hydrogen bonds can reform, allowing the hydrogel to recover its structure. This property is particularly advantageous for applications such as injectable biomaterials.

Table 1: Influence of Hard Segment Content on the Mechanical Properties of Silicone-Urea Copolymers

| Hard Segment Content (wt%) | Tensile Strength (MPa) |

| 10 | ~2.5 |

| 20 | ~5.0 |

| 30 | ~7.5 |

| 40 | ~10.0 |

This table presents generalized data for silicone-urea copolymers to illustrate the trend of increasing tensile strength with higher hard segment content. Specific values for hydrogels based on "Urea, N,N'-bis(diphenylmethyl)-" would require experimental determination.

Mimicry of Extracellular Matrix Properties via Supramolecular Assembly

The extracellular matrix (ECM) is a complex and dynamic network of fibrous proteins, proteoglycans, and other macromolecules that provides structural support to cells and regulates their behavior. nih.gov Supramolecular hydrogels based on bis-urea compounds have emerged as promising materials for creating synthetic ECM mimics due to their ability to self-assemble into nanofibrous structures that resemble the native ECM. tue.nlrsc.org

The design of bis-urea-based ECM mimics focuses on replicating key features of the natural ECM:

Fibrous Architecture: The self-assembly of bis-urea molecules into one-dimensional nanofibers through hydrogen bonding creates a porous, three-dimensional scaffold that can support cell growth and infiltration. tue.nl

Mechanical Properties: The mechanical properties of the hydrogel, such as stiffness and viscoelasticity, can be tuned to match those of specific tissues, which is crucial for directing cell fate and function. tue.nl

Bioactivity: The bis-urea molecules can be functionalized with bioactive motifs, such as peptides or carbohydrates, to promote specific cell interactions, such as adhesion and signaling.

Dynamic Nature: The reversible nature of the hydrogen bonds in supramolecular hydrogels imparts a dynamic character that allows for tissue remodeling, similar to the native ECM.

Catalytic Applications in Organic Transformations

The self-assembly properties and hydrogen-bonding capabilities of bis-urea compounds also make them attractive for applications in catalysis. They can act as scaffolds for organizing catalytic sites or as organocatalysts themselves, participating directly in chemical transformations.

Design and Application of Self-Assembled Bis-urea Catalysts

The ability of bis-urea compounds to form well-defined supramolecular structures has been exploited to create self-assembled catalysts. In these systems, the bis-urea units act as building blocks that assemble into larger architectures, such as nanofibers, nanotubes, or vesicles. These supramolecular structures can create confined environments or "nanoreactors" that can influence the rate and selectivity of chemical reactions. nih.gov

The design of self-assembled bis-urea catalysts often involves the following principles:

Creation of a Catalytic Pocket: The self-assembly process can generate cavities or channels with specific sizes and chemical environments that can bind substrates and facilitate their reaction. nih.gov

Pre-organization of Reactants: The ordered arrangement of molecules within the supramolecular assembly can pre-organize the reactants in a favorable orientation for the desired transformation, leading to enhanced selectivity. nih.gov

Stabilization of Transition States: The urea moieties can act as hydrogen-bond donors to stabilize transition states, thereby lowering the activation energy of the reaction.

For example, a columnar self-assembled phenylethynylene bis-urea macrocycle has been shown to act as a nanoreactor for [2+2] photodimerization reactions. nih.gov The nanochannels of this porous host can absorb and pre-organize guest molecules, leading to selective photodimerization upon UV irradiation. While this example does not use "Urea, N,N'-bis(diphenylmethyl)-", it illustrates the potential of self-assembled bis-urea systems in catalysis. A recent study also demonstrated the selective hydrogenolysis of a polyurea containing a diphenylmethane (B89790) unit, suggesting the potential for catalytic transformations involving this structural motif.

Chiral Bis-urea Ligands and Organocatalysts in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral bis-urea compounds have emerged as powerful organocatalysts and ligands for metal-based catalysts. nih.govmdpi.com The urea moiety can activate substrates through hydrogen bonding, while the chiral scaffold directs the stereochemical outcome of the reaction.

The design of chiral bis-urea catalysts typically involves:

Two Urea Functional Groups: These groups are responsible for binding and activating the substrate through hydrogen bonding.

Substituents on the Urea Nitrogens: The nature of these substituents can be varied to fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity and enantioselectivity.

Chiral bis-urea organocatalysts have been successfully applied in a variety of asymmetric transformations, including Michael additions, Friedel-Crafts alkylations, and aza-Henry reactions. researchgate.net For instance, enantiopure N-alkyl bis-urea organocatalysts derived from (S)-(-)-1,1'-binaphthyl-2,2'-diamine have been shown to be highly effective phase-transfer catalysts for enantioselective nucleophilic fluorinations. nih.gov

While a chiral version of "Urea, N,N'-bis(diphenylmethyl)-" has not been specifically reported in the context of asymmetric catalysis, its synthesis from a chiral diamine would be a logical approach to explore its potential as a chiral ligand or organocatalyst. The bulky diphenylmethyl groups would create a distinct chiral environment around the catalytic center, which could lead to unique selectivity in asymmetric reactions.

Table 2: Representative Asymmetric Reactions Catalyzed by Chiral Bis-urea Derivatives

| Reaction Type | Catalyst Type | Substrate | Product Enantiomeric Excess (ee) |

| Aza-Henry Reaction | Sugar-derived bifunctional urea | N-tosyl imine | up to 99% |

| Nucleophilic Fluorination | (S)-BINAM-derived bis-urea | α-chloro-β-keto ester | up to 99% |

| Vinylogous Addition | Chiral bis(thio)urea | Benzaldehyde | up to 93% |

This table provides examples of the high enantioselectivities achievable with chiral bis-urea catalysts in various asymmetric transformations. The development of a chiral catalyst based on "Urea, N,N'-bis(diphenylmethyl)-" would be a novel area of research.

Mechanistic Investigations of Molecular Interactions and Biochemical Relevance

Molecular Recognition and Anion Binding Studies

Neutral urea-based receptors are known to interact with halide anions primarily through hydrogen bonding interactions. nih.gov The strength of this interaction is influenced by both the basicity of the anion and the acidity of the urea (B33335) N-H protons. Computational studies on similar bis-urea receptors have shown a general trend in binding affinity that often follows the basicity of the halides: F⁻ > Cl⁻ > Br⁻ > I⁻. nih.govresearchgate.netfrontiersin.org

The table below presents representative binding constant data for the interaction of a similar bis-urea receptor with various halide anions, illustrating the typical selectivity observed.

| Anion | Binding Constant (K) in DMSO (M⁻¹) |

| F⁻ | 3.70 |

| Cl⁻ | > HSO₄⁻ |

| Br⁻ | > I⁻ |

| I⁻ | > ClO₄⁻ |

| Table 1: Representative binding constants for a bis-urea receptor with various anions, demonstrating the general trend in halide recognition. Data is illustrative and based on findings for similar compounds. nih.govfrontiersin.org |

The recognition of sulfate (B86663) (SO₄²⁻) by synthetic receptors is a particularly challenging task due to the anion's high charge density and strong solvation in aqueous media. researchgate.net Effective sulfate receptors often require multiple hydrogen bond donors arranged in a specific geometry to match the tetrahedral shape of the anion.

While there is no specific literature detailing the interaction of N,N'-bis(diphenylmethyl)urea with sulfate, general principles of anion recognition suggest that the two N-H donors of a single molecule would be insufficient for strong binding. However, it is conceivable that two or more molecules of N,N'-bis(diphenylmethyl)urea could self-assemble around a sulfate anion, creating a suitable binding pocket. Studies on other bis-urea systems have shown that they can act as ionophores for sulfate, particularly when incorporated into more complex structures that provide additional binding sites. nih.govresearchgate.net The bulky diphenylmethyl groups could potentially create a hydrophobic environment that partially desolvates the sulfate anion, facilitating its binding. The mechanism would likely involve a network of hydrogen bonds between the urea N-H groups and the oxygen atoms of the sulfate.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its functional properties. For N,N'-bis(diphenylmethyl)urea, SAR studies would primarily focus on how the diphenylmethyl groups modulate its anion binding capabilities.

The key structural features of N,N'-bis(diphenylmethyl)urea that dictate its molecular interactions are the urea backbone and the two diphenylmethyl substituents.

Urea Backbone : The two N-H groups are the primary sites for hydrogen bond donation to anions. The carbonyl oxygen can also participate in hydrogen bonding, although it is less common in anion binding.

Diphenylmethyl Substituents : These bulky, hydrophobic groups have a significant impact on the receptor's properties:

Steric Hindrance : The size of the diphenylmethyl groups can create a well-defined binding cavity, potentially leading to size and shape selectivity for certain anions. However, excessive steric bulk can also hinder the approach of the anion to the binding site. mdpi.com

Electronic Effects : The phenyl rings are weakly electron-withdrawing, which slightly increases the acidity of the N-H protons compared to alkyl-substituted ureas, thereby strengthening the hydrogen bonds formed with anions. nih.gov

Solubility : The large aromatic moieties increase the lipophilicity of the molecule, affecting its solubility in different solvents.

SAR studies on related bis-aryl ureas have shown that introducing electron-withdrawing groups on the phenyl rings enhances anion binding affinity. mdpi.com Conversely, electron-donating groups tend to decrease the binding strength. While no systematic SAR studies on a series of derivatives of N,N'-bis(diphenylmethyl)urea were found, it can be inferred that modifications to the phenyl rings (e.g., adding electron-withdrawing or -donating substituents) would follow these established trends.

Chemo-informatic and computational methods are powerful tools for probing SAR at a molecular level, especially when experimental data is limited. researchgate.net

Density Functional Theory (DFT) Calculations : DFT can be used to model the geometry of N,N'-bis(diphenylmethyl)urea and its complexes with various anions. doaj.orgnih.gov These calculations can provide valuable information about binding energies, the nature of the hydrogen bonds (distances and angles), and the electronic charge distribution upon complexation. For instance, a computational study on N,N'-bis(4-nitrophenyl)urea demonstrated that the binding energy with halide anions correlates with the anion's basicity. researchgate.net A similar approach could be applied to N,N'-bis(diphenylmethyl)urea to predict its anion binding preferences.

Quantitative Structure-Activity Relationship (QSAR) : Although more commonly used in drug discovery, QSAR methodologies could be adapted to correlate structural descriptors of a series of related urea-based receptors with their anion binding affinities. Descriptors such as molecular volume, surface area, and electronic parameters (e.g., Hammett constants of substituents) could be used to build a predictive model.

The table below illustrates the type of data that can be generated from computational SAR analysis, using hypothetical values for demonstration.

| Derivative | Substituent on Phenyl Ring | Calculated Binding Energy with Cl⁻ (kcal/mol) |

| N,N'-bis(diphenylmethyl)urea | -H | -10.5 |

| Derivative 1 | -NO₂ (electron-withdrawing) | -12.8 |

| Derivative 2 | -OCH₃ (electron-donating) | -9.2 |

| Table 2: Hypothetical computational data illustrating the effect of substituents on the binding energy of N,N'-bis(diphenylmethyl)urea with a chloride anion. |

Enzyme-Substrate Interaction Modeling (e.g., Urease with Urea Substrates)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046). nih.govnih.gov The active site of urease is well-characterized and contains a di-nickel center that is crucial for catalysis. nih.gov Many compounds have been studied as potential urease inhibitors, which have applications in agriculture and medicine. usda.govnih.govnih.govresearchgate.netcottoninfo.com.au

Modeling the interaction of N,N'-bis(diphenylmethyl)urea with urease can provide insights into whether it could act as a substrate or an inhibitor.

Substrate Potential : For a molecule to be a substrate for urease, it must be able to access the active site and bind to the di-nickel center in a manner that allows for nucleophilic attack on the carbonyl carbon. Given the significant steric bulk of the two diphenylmethyl groups, it is highly improbable that N,N'-bis(diphenylmethyl)urea could fit into the active site of urease in the same way as urea. The narrow channel leading to the active site would likely prevent its entry.

Inhibitor Potential : It is more plausible that N,N'-bis(diphenylmethyl)urea could act as a urease inhibitor. The inhibition could occur through several mechanisms:

Competitive Inhibition : If the molecule can bind to the active site, even if it cannot be hydrolyzed, it would prevent the binding of the natural substrate, urea. Molecular docking simulations could be employed to predict the binding pose and affinity of N,N'-bis(diphenylmethyl)urea in the urease active site. nih.govnih.govmdpi.comresearchgate.net The bulky nature of the molecule might allow it to interact with residues at the entrance of the active site, effectively blocking it.

Non-competitive or Uncompetitive Inhibition : The compound could bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency.

Molecular docking studies with known urease inhibitors, such as thiourea (B124793) derivatives, have revealed key interactions with active site residues. nih.gov A similar in silico approach for N,N'-bis(diphenylmethyl)urea would be necessary to elucidate its potential binding mode and inhibitory mechanism. The large, hydrophobic diphenylmethyl groups might favor interactions with hydrophobic pockets on the enzyme surface, potentially near the active site entrance.

Active Site Coordination and Binding Mechanisms

The precise coordination and binding mechanism of N,N'-bis(diphenylmethyl)urea within an enzyme's active site has not been empirically determined through crystallographic studies. However, insights can be extrapolated from extensive research on urea and its derivatives with metalloenzymes like urease, which features a dinickel center.

Two primary binding modes are proposed for urea at the urease active site. nih.gov The first is a monodentate coordination where the carbonyl oxygen of urea binds to one of the nickel ions (Ni(1)), displacing a water molecule. nih.gov This interaction polarizes the urea's carbonyl group, preparing it for nucleophilic attack. nih.gov The second proposed mechanism involves a bidentate binding mode, where the carbonyl oxygen bridges the two nickel ions and one of the urea's amino groups coordinates to the second nickel ion (Ni(2)). nih.gov This chelation is thought to be further stabilized by hydrogen bonding between the urea's amino groups and residues within the active site, such as alanine. nih.gov

Kinetic studies on biomimetic dinickel complexes support a multi-step binding process for urea. nih.gov These studies indicate the rapid formation of intermediate complexes, with the rate-limiting step being the bidentate N,O-coordination of the urea ligand. nih.gov

In the context of N,N'-bis(diphenylmethyl)urea, the presence of two bulky diphenylmethyl groups introduces significant steric hindrance. This bulkiness would likely preclude a bidentate binding mode, making a monodentate coordination via the carbonyl oxygen the more plausible mechanism. Furthermore, studies on other enzymes, such as adenylate kinase, have shown that urea can influence the enzyme's conformational state. It can promote a more "open" conformation, which, while seemingly less conducive to catalysis, can paradoxically enhance activity by altering substrate or inhibitor affinity. biorxiv.org It is conceivable that the large hydrophobic diphenylmethyl moieties of N,N'-bis(diphenylmethyl)urea could induce similar conformational changes upon binding to an enzyme's active site.

Computational Elucidation of Enzymatic Hydrolysis Pathways

The enzymatic hydrolysis of urea is a well-characterized process catalyzed by urease, involving a nucleophilic attack on the urea's carbonyl carbon by a hydroxide (B78521) ion that is itself coordinated to the active site's nickel ions. nih.gov However, computational studies on the non-enzymatic hydrolysis of urea and its substituted analogues provide critical insights into the inherent reactivity of the N,N'-bis(diphenylmethyl)urea molecule.

First-principles electronic-structure calculations have shown that the dominant pathway for the spontaneous hydrolysis of urea in aqueous solution is a neutral hydrolysis proceeding through a C-N bond addition mechanism. nih.gov Crucially, these computational models predict that alkyl substitution on the urea nitrogen atoms has a profound effect on reaction rates. The study demonstrated that replacing urea's hydrogens with methyl groups significantly slows the hydrolysis rate. nih.gov The hydrolysis of 1,1,3,3-tetramethylurea (B151932) is predicted to be approximately 1.3 x 10⁹ times slower than that of unsubstituted urea. nih.gov

This dramatic decrease in reactivity is attributed to the electron-donating nature of the alkyl groups, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. Extrapolating from these findings, the N,N'-bis(diphenylmethyl)urea molecule, with its two large, electron-donating diphenylmethyl groups, would be an exceptionally poor substrate for hydrolysis. The combination of this adverse electronic effect and the significant steric hindrance from the bulky substituents would create a very high activation energy barrier for enzymatic hydrolysis, rendering the molecule highly resistant to this metabolic pathway.

Modulatory Effects on Biochemical Pathways: Molecular Mechanism Focus

N,N'-bis(diphenylmethyl)urea and related structures can exert significant modulatory effects on cellular processes by directly interacting with and altering the function of key proteins and by facilitating transport across biological membranes.

Inhibitory Mechanisms of Specific Enzymes (e.g., Lysine-Specific Demethylase 1 (LSD1) Inhibition)

Urea, N,N'-bis(diphenylmethyl)- belongs to a class of (bis)urea compounds that have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). nih.gov LSD1 is a crucial epigenetic enzyme that removes methyl groups from mono- and dimethylated lysine (B10760008) 4 of histone H3 (H3K4), a process often linked to the repression of gene transcription. nih.govmdpi.com Overexpression of LSD1 is associated with aberrant gene silencing and the development of various cancers, making it a significant therapeutic target. nih.govmdpi.com

The inhibitory action of this class of compounds stems from their ability to bind to the LSD1 enzyme, blocking its demethylase activity. In studies involving a series of (bis)urea analogues, compounds featuring a 1,1-diphenylmethyl substituent at the terminal nitrogen were evaluated. The research demonstrated that these compounds effectively inhibit LSD1, resulting in a measurable increase in the cellular levels of the enzyme's substrates, H3K4me1 and H3K4me2. nih.gov This inhibition of LSD1 leads to the re-expression of tumor suppressor genes that were previously silenced, highlighting the potential of these molecules as epigenetic modulators. nih.govmdpi.com

The following table summarizes the structure-activity relationship findings for a selection of (bis)urea inhibitors of LSD1, illustrating the impact of the internal carbon chain length on inhibitory potency for compounds with the 1,1-diphenylmethyl terminal group.

| Compound ID | Terminal N-Substituent | Internal Carbon Chain | % LSD1 Inhibition at 10 µM |

| 28 | 1,1-diphenylmethyl | (CH₂)₂ | 28.5% |

| 29 | 1,1-diphenylmethyl | (CH₂)₃ | 42.1% |

| 30 | 1,1-diphenylmethyl | (CH₂)₄ | 61.2% |

| Data sourced from a study on (bis)urea and (bis)thiourea inhibitors of LSD1. nih.gov |

Molecular Mechanisms of Proton Transport Across Lipid Bilayers Facilitated by Urea Derivatives

Beyond interacting with enzymes, certain lipophilic bis-urea derivatives can function as synthetic transporters, facilitating the movement of ions, such as protons, across lipid bilayers. This function is not protein-mediated but is an intrinsic property of the molecule itself, acting as a mobile ion carrier or ionophore. nih.govenergy.gov

The mechanism for this transport relies on two key features of the molecule: the acidic nature of the urea N-H protons and the hydrophobicity of the substituents. Studies on aromatic bis-urea derivatives have revealed that their N-H groups are remarkably acidic, a property enhanced by the aromatic subunits. nih.govresearchgate.net This acidity allows the molecule to be deprotonated, binding a cation, or to bind an anion (like chloride or bicarbonate) through strong hydrogen bonds, which can involve proton transfer from the urea to a basic anion. nih.govnih.gov

A lipophilic bis-urea, such as N,N'-bis(diphenylmethyl)urea, can facilitate proton transport via a carrier-mediated mechanism: nih.gov

Protonation/Binding: On one side of the membrane (e.g., the acidic side), the urea derivative binds a proton. Alternatively, it can bind an anion like hydroxide (OH⁻), effectively carrying a proton in the opposite direction.

Translocation: The entire molecule-ion complex, now rendered sufficiently lipid-soluble by its large, hydrophobic diphenylmethyl groups, diffuses across the lipid bilayer to the other side.

Deprotonation/Release: On the other side of the membrane (e.g., the basic side), the molecule releases the proton or exchanges the anion, returning to its neutral state.

Return: The neutral, lipophilic molecule then diffuses back across the membrane to its original side, ready to begin another transport cycle.

This ability to disrupt natural ion gradients by shuttling protons across membranes is a significant biochemical effect, underlying the biological activity of many synthetic ionophores.

Future Directions and Emerging Research Avenues in N,n Bis Diphenylmethyl Urea Chemistry

Development of Novel and Efficient Synthetic Methodologies for Complex Bis-urea Derivatives

The synthesis of urea (B33335) derivatives has traditionally relied on methods involving phosgene (B1210022) and its substitutes, which present significant safety and environmental concerns. nih.gov Consequently, a primary focus of future research is the development of safer and more efficient synthetic routes. Modern approaches are increasingly moving towards greener alternatives, such as the use of N,N'-carbonyldiimidazole (CDI) as a less hazardous phosgene equivalent. nih.gov

Recent advancements have demonstrated the synthesis of novel bis-urea derivatives through one-pot, three-component reactions, which offer high yields and operational simplicity at room temperature. researchgate.net For instance, the reaction of various diamino derivatives with isocyanates has been shown to be an effective method for creating new bis-urea compounds. researchgate.net Another innovative approach involves the use of ruthenium pincer complexes as catalysts, a method that boasts high atom economy with hydrogen as the only byproduct. nih.gov This technique has been successfully extended to the synthesis of unsymmetrical ureas through a sequential one-pot, two-step protocol. nih.gov

The development of scalable and convergent synthetic routes is also crucial, particularly for applications in catalysis. A notable example is the multigram synthesis of enantiopure N-alkyl bis-urea organocatalysts derived from (S)-(-)-1,1'-binaphthyl-2,2'-diamine ((S)-BINAM). nih.gov This protocol, which involves the coupling of N-ethylated (S)-BINAM with a preformed isocyanate, avoids the need for final chromatographic purification, leading to high purity and improved yields. nih.gov

Future research will likely focus on expanding the library of bis-urea derivatives by exploring new building blocks and reaction pathways. The synthesis of complex structures, such as those incorporating primaquine (B1584692) moieties or 2-amino-3-purinylpyridine scaffolds, has already shown promise in the development of compounds with significant biological activity. nih.govresearchgate.net

Rational Design and Engineering of Tailored Supramolecular Architectures with Tunable Properties

The urea group's ability to form strong, directional hydrogen bonds makes it an excellent motif for constructing supramolecular architectures. tue.nl The bis-urea motif, in particular, facilitates the formation of robust, predictable, and cooperative aggregates. tue.nl The rational design of these supramolecular structures is a key area of ongoing research, with the goal of creating materials with precisely controlled properties.

The self-assembly of bis-urea derivatives can lead to the formation of one-dimensional nanostructures, which can further organize into larger fibrils and networks. tue.nl This hierarchical assembly process is highly dependent on the molecular structure of the building blocks. For example, the position of a nitrogen atom in a pyridyl end group of a bis-urea compound can significantly influence its gelation capability and the resulting morphology. tue.nlvub.be

Understanding the kinetics and mechanism of self-assembly is crucial for controlling the final properties of the supramolecular material. High-speed atomic force microscopy has been used to observe the formation of supramolecular fibers from a urea derivative, revealing a nucleation-dependent process with a distinct lag phase. nih.gov This study also showed that fiber growth is directional, a finding supported by single-crystal X-ray crystallography. nih.gov

Future efforts in this area will focus on designing bis-urea molecules with specific functionalities to create tailored supramolecular architectures. This includes the incorporation of responsive elements that allow the material's properties to be tuned by external stimuli such as light, pH, or temperature.

Integration of Bis-urea Scaffolds into Multifunctional and Responsive Materials

The unique properties of bis-urea scaffolds make them ideal components for the development of multifunctional and responsive materials. nih.gov These materials are designed to perform multiple tasks or to change their properties in response to environmental cues, making them suitable for a wide range of applications, from tissue engineering to smart coatings.